molecular formula C9H20N2O3 B6227891 tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate CAS No. 1194973-97-1

tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate

Cat. No.: B6227891
CAS No.: 1194973-97-1
M. Wt: 204.3
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Description

tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate is widely used as a protecting group for amines during peptide synthesis. It helps in preventing unwanted side reactions and can be easily removed under mild conditions .

Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .

Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate primarily involves its role as a protecting group. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of a free amine and carbon dioxide .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2R)-1-amino-3-methoxypropan-2-yl]carbamate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial .

Properties

CAS No.

1194973-97-1

Molecular Formula

C9H20N2O3

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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